molecular formula C11H12N4O3S B2681793 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide CAS No. 1203414-64-5

2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide

Cat. No. B2681793
CAS RN: 1203414-64-5
M. Wt: 280.3
InChI Key: QASVNWDGFVVZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide” is a chemical substance with the molecular formula C11H12N4O3S . It has a molecular weight of 280.3 . This product is intended for research use only and is not suitable for human or veterinary use.

Scientific Research Applications

Heterocyclic Synthesis and Cascade Reactions

Thioureido-acetamides, similar in structure to the specified compound, are used as starting materials for synthesizing various heterocycles through one-pot cascade reactions, demonstrating excellent atom economy. These processes enable the formation of 2-iminothiazoles, thioparabanic acids, functionalized thiohydantoins, and 2-imino-5-methylene-thiazolidine-4-ones, among others. Such methods offer new, benign accesses to important heterocycles like imidazo[1,2-c]pyrimidines, underlining the compound's role in advancing heterocyclic chemistry (Schmeyers & Kaupp, 2002).

Antimicrobial and Analgesic Activity

Novel series of compounds derived from isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, structurally related to the queried compound, have been synthesized. These compounds exhibit significant antimicrobial activity and show potent anti-inflammatory and analgesic activities comparable to standard drugs, highlighting the potential therapeutic applications of such molecules (Rajanarendar et al., 2012).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, compounds with structural similarities to the chemical of interest, has been explored. These synthesized compounds have shown to act as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities, suggesting their potential as novel therapeutic agents (Abu‐Hashem et al., 2020).

Antifolate and Antitumor Activity

Research into the effects of C9-methyl substitution and C8-C9 conformational restriction on the antifolate and antitumor activity of classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines has been conducted. These studies have found that such modifications can significantly increase the potency against tumor cell growth inhibition, contributing to the development of more effective anticancer drugs (Gangjee et al., 2000).

Synthesis of Novel Compounds for Biological Activities

The synthesis of thiopyrimidine-glucuronide compounds with promising biological activities has been reported. These compounds, involving a synthesis strategy that includes the formation of dihydropyrimidine skeletons, showcase the versatility of the core structure in producing molecules with potential biological significance (Wanare, 2022).

properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-6-4-12-11(17)14-10(6)19-5-8(16)13-9-3-7(2)15-18-9/h3-4H,5H2,1-2H3,(H,13,16)(H,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASVNWDGFVVZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CSC2=C(C=NC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide

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